molecular formula C7H9ClN2 B14207460 1-(4-Chloropyridin-3-YL)-N-methylmethanamine

1-(4-Chloropyridin-3-YL)-N-methylmethanamine

Cat. No.: B14207460
M. Wt: 156.61 g/mol
InChI Key: MPPIMFJEBUWHPS-UHFFFAOYSA-N
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Description

1-(4-Chloropyridin-3-YL)-N-methylmethanamine is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a chloropyridine ring attached to a methylmethanamine group

Preparation Methods

The synthesis of 1-(4-Chloropyridin-3-YL)-N-methylmethanamine can be achieved through several synthetic routes. One common method involves the reaction of 4-chloropyridine with N-methylmethanamine under controlled conditions. The reaction typically requires the use of a suitable solvent, such as ethanol or methanol, and may be catalyzed by a base like sodium hydroxide or potassium carbonate. The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve high yields and purity. The use of advanced purification techniques, such as chromatography and crystallization, ensures the removal of impurities and the isolation of the pure compound .

Chemical Reactions Analysis

1-(4-Chloropyridin-3-YL)-N-methylmethanamine undergoes various chemical reactions, including:

    Substitution Reactions: The chloropyridine ring can undergo nucleophilic substitution reactions with various nucleophiles, such as amines, thiols, and alcohols.

    Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Scientific Research Applications

1-(4-Chloropyridin-3-YL)-N-methylmethanamine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-(4-Chloropyridin-3-YL)-N-methylmethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

1-(4-Chloropyridin-3-YL)-N-methylmethanamine can be compared with other similar compounds, such as:

    3-Chloro-4-(pyridin-3-yl)-1,2,5-thiadiazole: This compound shares a similar pyridine ring structure but differs in the presence of a thiadiazole ring.

    4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: This compound contains a pyrrolo[2,3-d]pyrimidine ring and is used as a selective inhibitor of protein kinase B.

    Indole Derivatives: Indole derivatives, such as 1-(4-chlorobenzyl)-2-(4-(methylsulfonyl)phenyl)-1H-indole, have different structural features and biological activities.

Properties

Molecular Formula

C7H9ClN2

Molecular Weight

156.61 g/mol

IUPAC Name

1-(4-chloropyridin-3-yl)-N-methylmethanamine

InChI

InChI=1S/C7H9ClN2/c1-9-4-6-5-10-3-2-7(6)8/h2-3,5,9H,4H2,1H3

InChI Key

MPPIMFJEBUWHPS-UHFFFAOYSA-N

Canonical SMILES

CNCC1=C(C=CN=C1)Cl

Origin of Product

United States

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